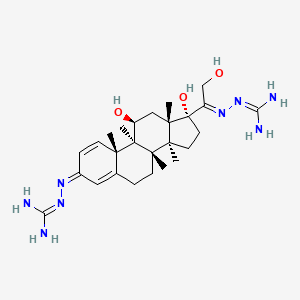
Prednisolone-3,20-bisguanylhydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prednisolone-3,20-bisguanylhydrazone: is a synthetic derivative of prednisolone, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties. This compound has been studied for its potential to inhibit Na+, K±ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of prednisolone-3,20-bisguanylhydrazone involves several steps starting from prednisoloneThe reaction conditions often involve the use of protective groups, reduction reactions, and esterification .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This includes the use of high-performance thin-layer chromatography (HPTLC) for the assay of prednisolone in tablet dosage forms and the use of reversed-phase high-performance liquid chromatography (HPLC) for related substances .
化学反应分析
Types of Reactions: Prednisolone-3,20-bisguanylhydrazone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the steroid backbone.
Reduction: Often used in the initial steps of synthesis to reduce keto groups.
Substitution: Introduction of guanylhydrazone groups at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Guanylhydrazone formation typically involves hydrazine derivatives under acidic or basic conditions.
Major Products: The major products formed from these reactions include various derivatives of prednisolone with modified functional groups, enhancing its biological activity .
科学研究应用
Chemistry: Prednisolone-3,20-bisguanylhydrazone is used in research to study the inhibition of Na+, K±ATPase and its effects on ion transport across cell membranes .
Biology: In biological research, this compound is used to investigate its interaction with cellular enzymes and its potential as a therapeutic agent .
Medicine: Medically, this compound is explored for its anti-inflammatory and immunosuppressive properties, particularly in conditions where Na+, K±ATPase inhibition is beneficial .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting ion transport mechanisms .
作用机制
Prednisolone-3,20-bisguanylhydrazone exerts its effects primarily through the inhibition of Na+, K±ATPase. This enzyme is essential for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane, which is crucial for various cellular processes. By inhibiting this enzyme, the compound affects ion transport and cellular homeostasis .
相似化合物的比较
Prednisolone: The parent compound, used widely for its anti-inflammatory properties.
Progesterone-3,20-bisguanylhydrazone: Another guanylhydrazone derivative with similar properties.
Cassaine: A compound with similar Na+, K±ATPase inhibitory properties.
Uniqueness: Prednisolone-3,20-bisguanylhydrazone is unique due to its specific modifications at the 3 and 20 positions, which enhance its ability to inhibit Na+, K±ATPase more effectively than its parent compound and other similar derivatives .
属性
CAS 编号 |
64-26-6 |
|---|---|
分子式 |
C26H42N8O3 |
分子量 |
514.7 g/mol |
IUPAC 名称 |
2-[(Z)-[(8S,9S,10S,11S,13S,14S,17R)-17-[(E)-N-(diaminomethylideneamino)-C-(hydroxymethyl)carbonimidoyl]-11,17-dihydroxy-8,9,10,13,14-pentamethyl-6,7,11,12,15,16-hexahydrocyclopenta[a]phenanthren-3-ylidene]amino]guanidine |
InChI |
InChI=1S/C26H42N8O3/c1-21-8-7-16(31-33-19(27)28)12-15(21)6-9-23(3)22(2)10-11-26(37,17(14-35)32-34-20(29)30)24(22,4)13-18(36)25(21,23)5/h7-8,12,18,35-37H,6,9-11,13-14H2,1-5H3,(H4,27,28,33)(H4,29,30,34)/b31-16-,32-17+/t18-,21-,22-,23-,24-,25+,26-/m0/s1 |
InChI 键 |
YLNWGJKBPYINAK-DKBVGWADSA-N |
手性 SMILES |
C[C@@]12CCC3=C/C(=N\N=C(N)N)/C=C[C@@]3([C@]1([C@H](C[C@]4([C@]2(CC[C@@]4(/C(=N/N=C(N)N)/CO)O)C)C)O)C)C |
规范 SMILES |
CC12CCC3=CC(=NN=C(N)N)C=CC3(C1(C(CC4(C2(CCC4(C(=NN=C(N)N)CO)O)C)C)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B14749063.png)
![Quinazoline, 4-[3,4-dihydro-8-[(4-methyl-1-piperazinyl)sulfonyl]-2(1H)-isoquinolinyl]-6,7-dimethoxy](/img/structure/B14749064.png)
![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine](/img/structure/B14749073.png)
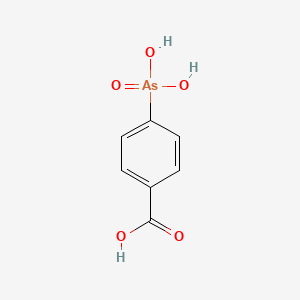
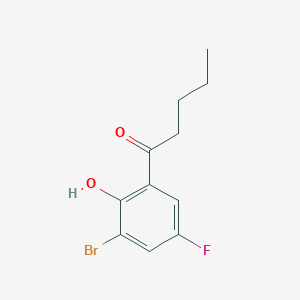
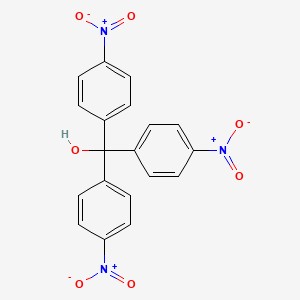
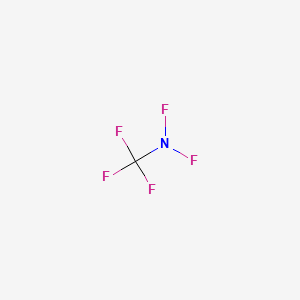
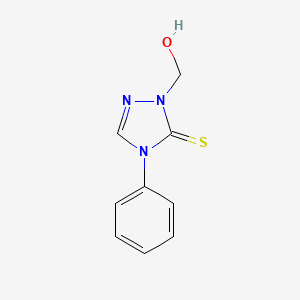
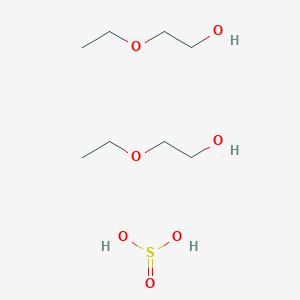

![(2R,3R,4S,5S,6R)-2-[(4-propan-2-ylphenyl)methoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B14749114.png)
![1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane](/img/structure/B14749116.png)
